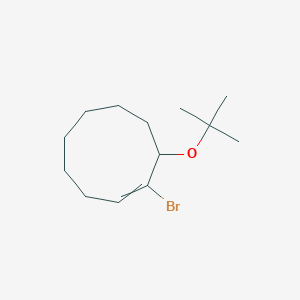
1-Bromo-9-tert-butoxycyclonon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-9-tert-butoxycyclonon-1-ene is an organic compound that belongs to the class of cycloalkenes It features a bromine atom and a tert-butoxy group attached to a cyclononene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-9-tert-butoxycyclonon-1-ene typically involves the bromination of 9-tert-butoxycyclonon-1-ene. This can be achieved through the reaction of 9-tert-butoxycyclonon-1-ene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-9-tert-butoxycyclonon-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 9-tert-butoxycyclonon-1-ol, 9-tert-butoxycyclonon-1-amine, etc.
Elimination Reactions: The major product is 9-tert-butoxycyclononene.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-9-tert-butoxycyclonon-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties.
Agrochemical Research: The compound can be employed in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-Bromo-9-tert-butoxycyclonon-1-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The tert-butoxy group can participate in various reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-9-methoxycyclonon-1-ene: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Bromo-9-ethoxycyclonon-1-ene: Similar structure but with an ethoxy group instead of a tert-butoxy group.
1-Bromo-9-isopropoxycyclonon-1-ene: Similar structure but with an isopropoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-9-tert-butoxycyclonon-1-ene is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it a valuable compound for studying steric effects in organic reactions and for synthesizing sterically hindered molecules.
Properties
CAS No. |
60996-44-3 |
|---|---|
Molecular Formula |
C13H23BrO |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-bromo-9-[(2-methylpropan-2-yl)oxy]cyclononene |
InChI |
InChI=1S/C13H23BrO/c1-13(2,3)15-12-10-8-6-4-5-7-9-11(12)14/h9,12H,4-8,10H2,1-3H3 |
InChI Key |
AHHZOIPDFBVQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCCCCC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















